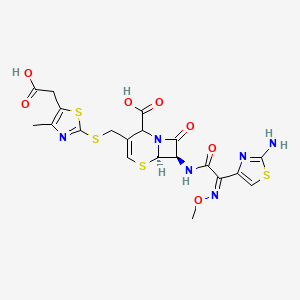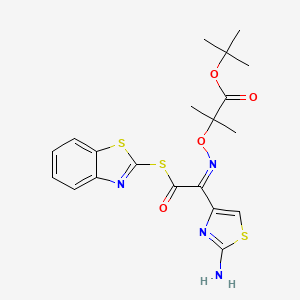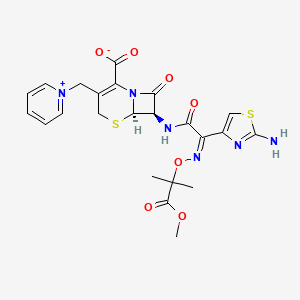![molecular formula C20H22FN3O5 B601380 1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 93594-29-7](/img/structure/B601380.png)
1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
説明
This compound is also known as Ciprofloxacin . It is a potent and widely used antibiotic from the fluoroquinolone family . The molecular weight of this compound is 331.34 .
Synthesis Analysis
A series of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and characterized . The synthesis involved reacting 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with 2-bromo-4-(substituted) acetophenone in the presence of sodium bicarbonate .Molecular Structure Analysis
The empirical formula of this compound is C17H18FN3O3 . The structure includes a cyclopropyl group, a fluoro group, a piperazinyl group, and a quinoline group .科学的研究の応用
Application
This compound, also known as ciprofloxacin, is a potent and widely used antibiotic from the fluoroquinolone family . It shows a broad spectrum of activity covering wild-type Gram-positive and Gram-negative organisms .
Method of Application
Ciprofloxacin derivatives modified at C-7 of the piperazine ring were synthesized and their pharmacological properties were evaluated . These properties include antibacterial activity, accumulation in phagocytic cells, activity against intracellular bacteria, and susceptibility to fluoroquinolone efflux transporters .
Results
All derivatives were active, though less than ciprofloxacin. Some accumulated 2–3 fold more than ciprofloxacin in mouse macrophages but remained substrates for efflux by Mrp4 . One derivative was insensitive to NorA and Lde, accumulated approx 50-fold more than ciprofloxacin in macrophages, was barely affected by Mrp4, localized in the soluble fraction of cells, and was equipotent to ciprofloxacin against intracellular bacteria .
Medicinal Chemistry
Application
Fluoroquinolones are a type of important synthetic antibacterial agents used broadly and effectively in clinic for infectious diseases . Much continuous effort has gone into the structural modification of the fluoroquinolone framework to provide newer congeners with improved potency and efficacy to conquer the fluoroquinolone-resistant pathogens commonly encountered in the hospital environment .
Method of Application
A range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position were synthesized . The inhibition of bacterial pathogens commonly disseminated in hospital environment were described .
Results
The synthesized derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative species than those analogs with benzenesulfonyl moieties .
Antibacterial Activity
Application
Ciprofloxacin derivatives modified at C-7 of the piperazine ring were synthesized and their antibacterial activity was evaluated . The derivatives were tested against Escherichia coli and Staphylococcus aureus .
Method of Application
The derivatives were synthesized by reacting 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with 2-bromo-4-(substituted) acetophenone in the presence of sodium bicarbonate .
Results
All derivatives were active, though less than ciprofloxacin. Some accumulated 2–3 fold more than ciprofloxacin in mouse macrophages but remained substrates for efflux by Mrp4 . One derivative was insensitive to NorA and Lde, accumulated approx 50-fold more than ciprofloxacin in macrophages, was barely affected by Mrp4, localized in the soluble fraction of cells, and was equipotent to ciprofloxacin against intracellular bacteria .
Antimicrobial Evaluation
Application
A range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position were synthesized and their inhibition of bacterial pathogens commonly disseminated in hospital environment were described .
Method of Application
The synthesized derivatives were tested against ciprofloxacin-resistant P. aeruginosa (CRPA) and methicillin-resistant Staphylococcus aureus (MRSA) .
Results
The synthesized derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative species than those analogs with benzenesulfonyl moieties .
DNA Synthesis Inhibition
Application
Ciprofloxacin is known to inhibit DNA synthesis . It targets bacterial DNA gyrase and topoisomerase IV, two key enzymes for DNA replication .
Method of Application
The inhibition of DNA synthesis is achieved by the interaction of ciprofloxacin with the enzymes, leading to the prevention of supercoiling of double-stranded circular DNA .
Results
The inhibition of DNA synthesis by ciprofloxacin leads to the prevention of bacterial replication, thereby exerting its antibacterial effects .
Environmental Applications
Application
Ciprofloxacin is used in environmental applications due to its broad-spectrum antibacterial activity .
Method of Application
In environmental applications, ciprofloxacin is often used in water treatment processes to eliminate bacterial contamination .
Results
The use of ciprofloxacin in environmental applications has been shown to effectively reduce bacterial contamination in treated water .
特性
IUPAC Name |
1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5/c1-2-29-20(28)23-7-5-22(6-8-23)17-10-16-13(9-15(17)21)18(25)14(19(26)27)11-24(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZQHYOHXHCYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



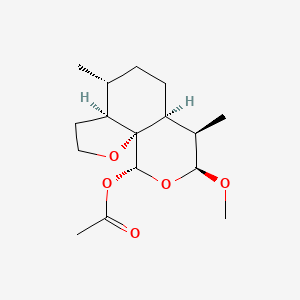
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)

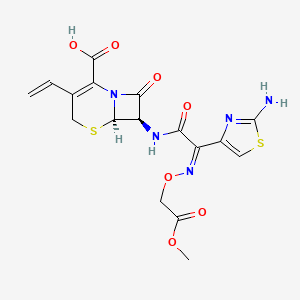
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
